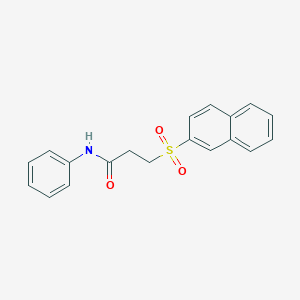![molecular formula C20H17N5O3S B270349 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is not fully understood. However, studies have shown that the compound exhibits its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound also possesses antimicrobial activity by disrupting the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. The compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
Several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can be identified. One direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Another direction is to explore the compound's mechanism of action and its interactions with biological targets. Additionally, future research could focus on improving the compound's solubility and bioavailability to enhance its efficacy in various applications.
Conclusion:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a promising compound that has shown potential in various fields of science, including medicine and biochemistry. The compound's broad-spectrum activity against various microorganisms and cancer cells, as well as its anti-inflammatory properties, make it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves the reaction of 2-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetic acid with 1,2-dihydroxybenzene-3,6-dimethyl in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields of science, including medicine and biochemistry. The compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C20H17N5O3S |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17N5O3S/c1-25-14-5-3-2-4-13(14)18-19(25)22-20(24-23-18)29-11-17(26)21-12-6-7-15-16(10-12)28-9-8-27-15/h2-7,10H,8-9,11H2,1H3,(H,21,26) |
Clé InChI |
SEICYBYRDXVTKL-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)







![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
